

## **NBI-34041: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NBI-34041 |           |
| Cat. No.:            | B1676988  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **NBI-34041**, a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document consolidates key chemical and biological data, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.

## **Core Compound Data**

**NBI-34041** is a potent and high-affinity antagonist for the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis. Its investigation is primarily focused on its potential therapeutic applications in stress-related disorders such as anxiety and depression.

| Property          | Value        |
|-------------------|--------------|
| CAS Number        | 268545-87-5  |
| Molecular Formula | C22H26Cl2N4  |
| Molecular Weight  | 417.37 g/mol |
| Synonyms          | SB-723620    |

## **Mechanism of Action and Signaling Pathway**

**NBI-34041** exerts its effects by competitively binding to the CRF1 receptor, thereby blocking the binding of its endogenous ligand, corticotropin-releasing factor (CRF). This action inhibits







the downstream signaling cascades that are typically initiated by CRF binding, which play a crucial role in the body's response to stress.

The primary signaling pathway affected by **NBI-34041** is the G-protein coupled receptor (GPCR) cascade initiated by CRF1 receptor activation. Upon CRF binding, the CRF1 receptor, which is coupled to a stimulatory G-protein (Gs), activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological and behavioral responses to stress. By blocking the initial binding of CRF, **NBI-34041** effectively attenuates this entire cascade.









Click to download full resolution via product page



 To cite this document: BenchChem. [NBI-34041: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676988#nbi-34041-cas-number-and-molecular-weight]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com